molecular formula C23H20N2O3 B11341737 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propoxybenzamide

Cat. No.: B11341737
M. Wt: 372.4 g/mol
InChI Key: JRXCGQPCZZDPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propoxybenzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoxazole ring, which is a bicyclic structure containing both benzene and oxazole rings. The presence of this ring system imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propoxybenzamide typically involves the reaction of 3-(1,3-benzoxazol-2-yl)aniline with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propoxybenzamide stands out due to its unique combination of the benzoxazole ring with a propoxybenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propoxybenzamide

InChI

InChI=1S/C23H20N2O3/c1-2-14-27-20-12-5-3-10-18(20)22(26)24-17-9-7-8-16(15-17)23-25-19-11-4-6-13-21(19)28-23/h3-13,15H,2,14H2,1H3,(H,24,26)

InChI Key

JRXCGQPCZZDPGY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.